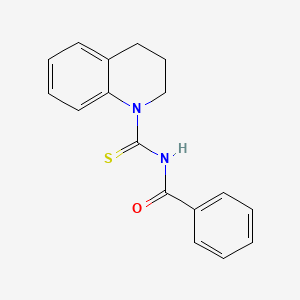

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

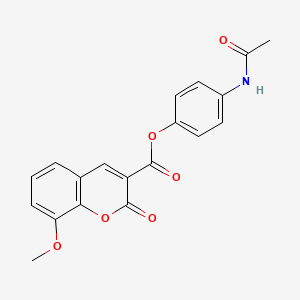

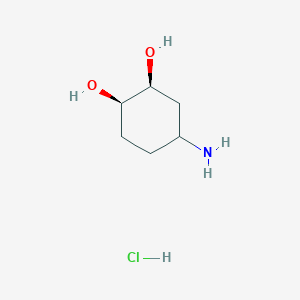

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is a chemical compound with the molecular formula C17H16N2OS . It has a molecular weight of 296.39 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide involves the reaction of benzoyl isothiocyanate with tetrahydroquinoline . The reaction is carried out in dichloromethane at a temperature below 5°C . The reaction mixture is stirred under a nitrogen purge overnight . The resulting product is a white solid .Molecular Structure Analysis

The InChI code of N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is 1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) . The compound is achiral .Physical And Chemical Properties Analysis

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide has a logP value of 3.6151 and a logD value of 3.6138 . It has a polar surface area of 23.98 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Antioxidant and Corrosion Inhibitor

“N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide” is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .

Neurodegenerative Disorders

Compounds based on 1,2,3,4-tetrahydroisoquinoline exert diverse biological activities against various neurodegenerative disorders .

Infective Pathogens

These compounds also show biological activities against various infective pathogens .

Anti-Cancer Activity

“N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide” derivatives have shown anti-cancer activity. For instance, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) exhibited strong inhibitory effects on the proliferation of HeLa cells .

Tubulin Polymerization Inhibitors

These derivatives also act as new tubulin polymerization inhibitors . This is significant because the proliferation of cancer cells is heavily dependent on the dynamic instability of tubulins/microtubules involved in polymerization and depolymerization .

Apoptosis Induction

Some “N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide” derivatives can induce apoptosis in cancer cells. For example, compound 15 caused a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .

Antifungal Activity

Some 3,4-dihydro-2H-1,3-benzoxazines derivatives have shown antifungal activity .

Antibacterial Activity

These compounds also have potential antibacterial activity .

Safety and Hazards

properties

IUPAC Name |

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEOHRXLPNPFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)

![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)

![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)

![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)